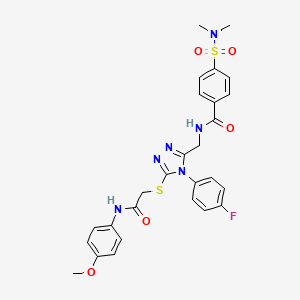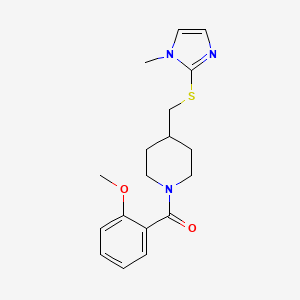
(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure that combines a piperidine ring, an imidazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves multiple steps:
Preparation of Intermediate Compounds: : This compound is typically synthesized by reacting 2-methoxyphenyl derivatives with piperidine and 1-methyl-1H-imidazole-2-thiol.
Formation of the Target Compound: : The final step involves the condensation of the intermediates under controlled conditions, such as a specific temperature and pH, often in the presence of catalysts or reagents that facilitate the reaction.
Industrial Production Methods: In industrial settings, the production may involve large-scale reactors and automated processes to ensure high yield and purity. This may include continuous monitoring of reaction conditions and purification steps, like chromatography or crystallization, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form various oxidized derivatives.
Reduction: : It can be reduced using common reducing agents to produce reduced forms with different properties.
Substitution: : Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Reagents like halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Chemistry
Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Catalysis: : Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biological Studies: : Used in research to study biological mechanisms and pathways.
Medicine
Pharmaceutical Development: : Potentially useful in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
Material Science: : Applications in the development of new materials with specific properties.
Agriculture: : Could be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazole moiety often plays a key role in binding to these targets, influencing biochemical pathways and resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Other Compounds: Similar compounds include those with related structures, such as other piperidine or imidazole derivatives. For instance:
(2-hydroxyphenyl)(4-(methylpiperidin-1-yl)methanone): has a similar structure but lacks the methoxy group and imidazole moiety, leading to different chemical and biological properties.
(2-methoxyphenyl)(4-(thiomethyl)piperidin-1-yl)methanone): shares some structural features but differs in the substituent groups attached.
That about covers the bases! If there's anything else you'd like me to add, just let me know.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVJUYYKBXWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
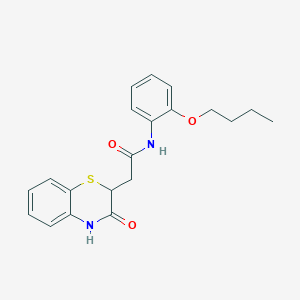
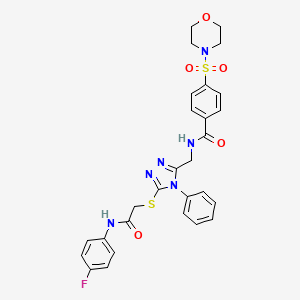
![N-(3,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2464185.png)
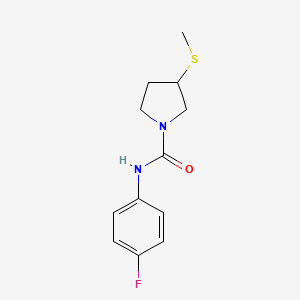
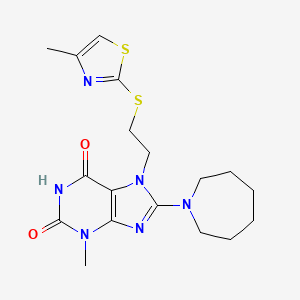
![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)
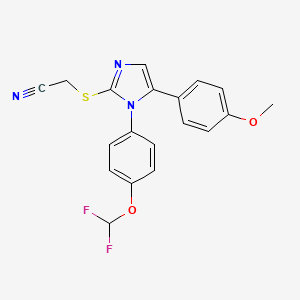
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2464193.png)
![(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2464195.png)
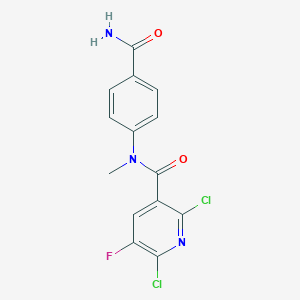
![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/new.no-structure.jpg)
methanone](/img/structure/B2464201.png)
